molecular formula C7H6N4O2S B12323403 Theophylline-8-thione

Theophylline-8-thione

Cat. No.: B12323403
M. Wt: 210.22 g/mol
InChI Key: MNOLDEWETDDULX-UHFFFAOYSA-N
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Description

Theophylline-8-thione is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound, like its parent compound, is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Theophylline-8-thione typically involves the introduction of a thione group into the theophylline molecule. One common method is the reaction of theophylline with Lawesson’s reagent, which facilitates the conversion of carbonyl groups to thiocarbonyl groups under mild conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Chemical Reactions of Theophylline-8-thione

This compound participates in various chemical reactions typical for thiones, including:

3.1. Reaction with Hydrazonoyl Halides

The reaction of this compound with hydrazonoyl halides has been reported to yield 1,3-disubstituted triazolo[3,4-f]purine derivatives. This process typically proceeds via a 1,3-dipolar cycloaddition mechanism involving nitrilimines derived from hydrazonoyl halides.

3.2. Mechanism of Action

The mechanism of action for this compound is primarily related to its ability to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This increase results in bronchodilation and anti-inflammatory effects, similar to those observed with other methylxanthines.

3.3. Spectroscopic Analysis

Analytical techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are commonly employed to confirm the presence of functional groups and structural integrity in synthesized compounds.

Table 1: Comparison of Theophylline Derivatives

Compound NameStructure FeaturesUnique Properties
TheophyllineTwo methyl groups on nitrogen atomsWell-known bronchodilator; widely used
CaffeineThree methyl groupsStimulant effects; widely consumed
TheobromineTwo methyl groups; additional hydroxylMild stimulant; found in cocoa
This compoundThione group at position 8Potentially enhanced biological activity

Scientific Research Applications

Medicinal Chemistry and Drug Development

Theophylline-8-thione serves as a valuable scaffold in the synthesis of novel compounds with enhanced biological activities. Research indicates that derivatives of theophylline exhibit a range of pharmacological effects, including:

  • Antiviral Activity : Recent studies have synthesized theophylline derivatives, such as theophylline-1,2,4-triazole, which have shown promise as inhibitors of Hepatitis C virus serine protease. These compounds were evaluated for their effectiveness against bacterial strains and demonstrated significant antibacterial properties .
  • Antimicrobial Properties : The incorporation of the 1,2,4-triazole ring into theophylline derivatives has been linked to improved antimicrobial activity against pathogens like Escherichia coli and Bacillus subtilis. The molecular docking studies suggest strong interactions between these compounds and bacterial enzymes, indicating potential for future drug development .

Therapeutic Uses

Theophylline itself has a long history of use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its derivatives, including this compound, are being explored for additional therapeutic roles:

  • Bronchodilation : Theophylline is known for its bronchodilator effects, which help alleviate symptoms in patients with asthma and COPD. The development of new derivatives aims to enhance these effects while minimizing side effects associated with traditional theophylline formulations .
  • CNS Stimulation : As a methylxanthine derivative, theophylline exhibits central nervous system stimulant properties. Research is ongoing to assess how modifications to its structure can influence these effects and expand its therapeutic applications .

Case Studies and Clinical Insights

Several case studies highlight the clinical implications of theophylline and its derivatives:

  • Toxicity Management : A review of cases involving theophylline poisoning emphasizes the need for careful monitoring and management strategies in clinical settings. The therapeutic window of theophylline is narrow, necessitating precise dosing to avoid toxicity while maintaining efficacy .
  • Drug Repositioning : There is ongoing research into repositioning existing drugs like theophylline for new therapeutic applications. This approach can expedite drug development processes by utilizing established safety profiles while exploring novel uses .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistrySynthesis of antiviral agentsDerivatives show potential against Hepatitis C virus .
Therapeutic UsesBronchodilation for asthma and COPDEnhancements aimed at reducing side effects .
Antimicrobial ActivityEffective against E. coli and B. subtilisMolecular docking studies indicate strong enzyme interactions .
Toxicity ManagementCase reviews on overdose managementHighlights importance of monitoring serum levels .
Drug RepositioningExploring new therapeutic usesUtilizes existing safety data for faster development .

Mechanism of Action

The mechanism of action of Theophylline-8-thione is similar to that of theophylline. It is believed to exert its effects through several pathways:

    Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, it increases the levels of cyclic AMP, leading to bronchodilation and anti-inflammatory effects.

    Adenosine Receptor Antagonism: It blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects.

    Histone Deacetylase Activation: This pathway is involved in its anti-inflammatory effects.

Comparison with Similar Compounds

    Theophylline: The parent compound, primarily used for its bronchodilator effects.

    Caffeine: Another methylxanthine with similar stimulant effects but different pharmacokinetics.

    Theobromine: A related compound found in chocolate, with milder stimulant effects.

Uniqueness: Theophylline-8-thione is unique due to the presence of the thione group, which imparts different chemical reactivity and potential biological activities compared to its parent compound and other methylxanthines. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

1,3-dimethyl-8-sulfanylidenepurine-2,6-dione

InChI

InChI=1S/C7H6N4O2S/c1-10-4-3(8-6(14)9-4)5(12)11(2)7(10)13/h1-2H3

InChI Key

MNOLDEWETDDULX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=S)N=C2C(=O)N(C1=O)C

Origin of Product

United States

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